molecular formula C16H7BrF4N2 B12636992 3,3'-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) CAS No. 919288-41-8

3,3'-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine)

Cat. No.: B12636992
CAS No.: 919288-41-8
M. Wt: 383.14 g/mol
InChI Key: DDVDUXVPLNVKNQ-UHFFFAOYSA-N
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Description

3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) is a complex organic compound that features a brominated phenylene core flanked by two difluoropyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) typically involves the coupling of 5-bromo-1,3-phenylenediamine with 2,6-difluoropyridine under specific reaction conditions. The process may include:

    Halogenation: Introduction of bromine to the phenylene ring.

    Coupling Reaction: Using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling, to attach the difluoropyridine groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: Further coupling reactions can be performed to attach additional functional groups or expand the molecular structure.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an aminated derivative, while oxidation might produce a quinone-like structure.

Scientific Research Applications

3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(5-Bromo-1,3-phenylene)bis(2,6-difluoropyridine) is unique due to the presence of difluoropyridine groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

919288-41-8

Molecular Formula

C16H7BrF4N2

Molecular Weight

383.14 g/mol

IUPAC Name

3-[3-bromo-5-(2,6-difluoropyridin-3-yl)phenyl]-2,6-difluoropyridine

InChI

InChI=1S/C16H7BrF4N2/c17-10-6-8(11-1-3-13(18)22-15(11)20)5-9(7-10)12-2-4-14(19)23-16(12)21/h1-7H

InChI Key

DDVDUXVPLNVKNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C2=CC(=CC(=C2)Br)C3=C(N=C(C=C3)F)F)F)F

Origin of Product

United States

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